2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-9-12(17)14-8-10-13-3-2-11(15-10)16-4-6-19-7-5-16/h2-3H,4-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIRXXXDSRHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide typically involves the reaction of morpholine with pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of a pyrimidine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide has shown promise in medicinal chemistry, particularly as an anti-inflammatory agent. Research indicates that it inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , which are key enzymes involved in inflammatory processes. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins.
Case Study:
In vitro studies using RAW 264.7 macrophage cells demonstrated that treatment with 12.5 μM concentrations of the compound significantly decreased levels of iNOS and COX-2 proteins following lipopolysaccharide (LPS) stimulation. This suggests its potential utility in treating inflammation-related disorders.
Pharmacology
The pharmacological profile of this compound indicates its potential as a therapeutic agent against certain cancers. The compound’s ability to modulate specific biochemical pathways associated with cancer progression is under investigation, particularly its effects on cell proliferation and apoptosis.
Data Table: Pharmacological Effects
| Study | Target | Effect | Concentration Used |
|---|---|---|---|
| iNOS | Inhibition of nitric oxide production | 12.5 μM | |
| COX-2 | Decrease in prostaglandin synthesis | 12.5 μM |
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes within the industrial sector. Its unique structural properties make it suitable for use as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in the inflammatory response. By binding to the active sites of these enzymes, the compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with three structurally related acetamide derivatives, focusing on substituents, synthesis, and physicochemical properties.
2.1. (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide
- Structure : Features a methoxy-acetamide backbone linked to a chiral phenylethyl group.
- Synthesis : Produced via dynamic kinetic resolution (DKR) using a palladium catalyst, achieving high enantioselectivity (98% ee) .
- Key Differences: The phenylethyl group introduces aromaticity and lipophilicity, contrasting with the heterocyclic morpholinopyrimidine in the target compound. Lower aqueous solubility compared to the target compound due to the absence of polar morpholine.
- Applications : Primarily studied for chiral synthesis methodologies rather than bioactivity .
2.2. (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-...Butanamide (from Pharmacopeial Forum)
- Structure: A complex acetamide derivative with multiple stereocenters, a phenoxyacetamido group, and a tetrahydropyrimidinone ring.
- Key Differences: The 2,6-dimethylphenoxy group enhances steric bulk and metabolic stability compared to the target compound’s methoxy group.
- Applications : Likely explored for peptide-like therapeutics due to its multi-ring architecture .
2.3. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide
- Structure : Combines a pyrimidine-sulfanyl group with a methylpyridin substituent.
- Synthesis : Prepared via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(4-methylpyridin-2-yl)acetamide .
- Key Differences: The sulfanyl (S-) linker may increase susceptibility to oxidative metabolism compared to the ether-linked morpholine in the target compound.
Research Implications and Gaps
- Target Compound: The morpholinopyrimidine group positions it as a candidate for kinase inhibitors, but experimental data on binding affinity or cytotoxicity are lacking.
- Synthetic Challenges : Unlike the DKR method used for the phenylethyl analog , the target compound’s synthesis may require regioselective coupling of the morpholine and pyrimidine rings.
- Metabolic Stability : Compared to the sulfanyl-containing analog , the target’s ether linkage may confer better resistance to oxidative degradation.
Biological Activity
2-Methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a morpholine ring attached to a pyrimidine moiety, which plays a crucial role in its biological interactions. The compound's molecular formula is CHNO, indicating a complex arrangement conducive to various biochemical interactions.
Target Enzymes
The primary biological targets of this compound are:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
Mode of Action
The compound acts by binding to the active sites of iNOS and COX-2, leading to:
- Inhibition of nitric oxide production
- Reduction in prostaglandin synthesis
This inhibition is significant as both iNOS and COX-2 are key mediators in inflammatory pathways, implicating the compound's role in reducing inflammation and associated pain.
Biochemical Pathways
The interaction with iNOS and COX-2 results in decreased levels of nitric oxide (NO) and prostaglandins, which are critical in promoting inflammatory responses. Studies indicate that treatment with 12.5 μM concentrations of the compound significantly reduces protein levels of iNOS and COX-2 in LPS-induced RAW 264.7 macrophage cells, demonstrating its efficacy as an anti-inflammatory agent.
Pharmacokinetics
Research has highlighted that this compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed in biological systems.
- Distribution : Exhibits good tissue penetration due to its lipophilic nature.
- Metabolism : Undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Concentration (μM) | Effect | Measurement |
|---|---|---|---|
| 12.5 | Reduced iNOS levels | Western blot analysis | |
| 12.5 | Reduced COX-2 levels | Western blot analysis | |
| Varies | Inhibition of NO production | Biochemical assays |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Studies : In vitro tests demonstrated that the compound significantly inhibits NO production at non-cytotoxic concentrations in RAW 264.7 cells stimulated with LPS. The reduction in inflammatory markers suggests its potential application in treating inflammation-related disorders .
- Analgesic Effects : Additional research indicates that compounds similar to this compound exhibit analgesic properties by modulating pain pathways, primarily through COX inhibition .
- Potential Cancer Therapeutics : Preliminary investigations suggest that derivatives of this compound may also possess anticancer properties, warranting further exploration into its use as an adjunct therapy for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
